molecular formula C22H22O11 B13432488 methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate

Cat. No.: B13432488
M. Wt: 462.4 g/mol
InChI Key: VXDMNDDYZSDEEQ-QBUJOIIVSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a chromen-7-yl moiety. It is often studied for its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate typically involves multi-step organic reactions. The process often starts with the protection of hydroxyl groups to prevent unwanted side reactions. Common protecting groups include benzyl and acetyl groups. The key steps include glycosylation reactions to form the oxane ring and subsequent deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chromen-7-yl moiety may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate is unique due to its specific combination of hydroxyl groups and the chromen-7-yl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24H27N3O8
  • Molecular Weight : 485.486 g/mol
  • IUPAC Name : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl]oxy]oxane-2-carboxylic acid
  • SMILES Notation : CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O[C@H]5C@@HO

Structural Representation

The compound features multiple hydroxyl groups and a chromene structure that may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of hydroxyl groups is crucial for scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:

Enzyme Inhibition Type IC50 Value (µM)
Cyclooxygenase (COX)Competitive12.5
Lipoxygenase (LOX)Non-competitive15.0

These results indicate a promising avenue for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The mechanisms include modulation of neuroinflammatory pathways and enhancement of neuronal survival.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups:

Sample Concentration (µg/mL) DPPH Scavenging (%) ABTS Scavenging (%)
102530
505560
1008590

Study 2: Anticancer Efficacy in vitro

In a study evaluating the anticancer effects on breast cancer cell lines:

Treatment Group Cell Viability (%) Apoptosis Rate (%)
Control1005
Compound (50 µM)4540
Compound (100 µM)2070

These findings underscore the potential of this compound as an adjunct therapy in cancer treatment.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C22H22O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-7,14,17-20,22-24,26-28H,8H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1

InChI Key

VXDMNDDYZSDEEQ-QBUJOIIVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC=C(C=C4)O)O)O)O)O

Origin of Product

United States

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